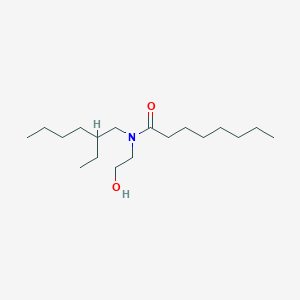
N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl Salicylate , belongs to the class of organic compounds known as salicylic acid esters. It is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties. Octyl Salicylate is an oil-soluble compound that provides protection against UVB radiation.
Vorbereitungsmethoden
Synthetic Routes::
- Esterification:
- Octyl Salicylate can be synthesized through the esterification of salicylic acid (2-hydroxybenzoic acid) with 2-ethylhexanol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- The chemical equation for this reaction is:
Salicylic acid+2-Ethylhexanol→Octyl Salicylate+Water
- Industrial production of Octyl Salicylate involves large-scale esterification processes. Manufacturers optimize reaction conditions (temperature, pressure, and catalyst concentration) to achieve high yields.
- Purification steps, such as distillation or recrystallization, are employed to obtain pure Octyl Salicylate.
Analyse Chemischer Reaktionen
Reactions::
- Acid-catalyzed esterification: Sulfuric acid or p-toluenesulfonic acid.
- Hydrolysis: Water and heat.
- Photodegradation: UV light exposure.
- Hydrolysis: Salicylic acid and 2-ethylhexanol.
- Photodegradation: Salicylic acid and other byproducts.
Wissenschaftliche Forschungsanwendungen
Octyl Salicylate finds applications in various fields:
Cosmetics: It is a common ingredient in sunscreens, lotions, and moisturizers due to its UVB-absorbing properties.
Pharmaceuticals: Some topical medications contain Octyl Salicylate for its skin penetration-enhancing effects.
Chemical Research: Researchers study its stability, photodegradation kinetics, and interactions with other compounds.
Wirkmechanismus
- Octyl Salicylate absorbs UVB radiation, preventing it from penetrating the skin.
- It acts as a chemical filter , converting UV energy into harmless heat.
- Molecular targets include skin cells and the stratum corneum.
Vergleich Mit ähnlichen Verbindungen
Octyl Methoxycinnamate (OMC): Another common UVB filter used in sunscreens.
Avobenzone: A UVA filter often combined with Octyl Salicylate for broad-spectrum protection.
: PubChem. N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide. Retrieved from PubChem. : Kligman, A. M., & Willis, I. (1975). A new sunscreen. Journal of the American Academy of Dermatology, 2(3), 249-256.
Eigenschaften
CAS-Nummer |
105937-24-4 |
|---|---|
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-N-(2-hydroxyethyl)octanamide |
InChI |
InChI=1S/C18H37NO2/c1-4-7-9-10-11-13-18(21)19(14-15-20)16-17(6-3)12-8-5-2/h17,20H,4-16H2,1-3H3 |
InChI-Schlüssel |
DEMNRHZMKMGSJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(CCO)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


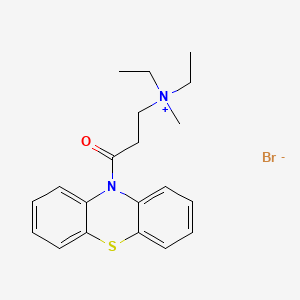
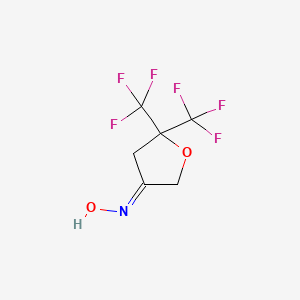
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

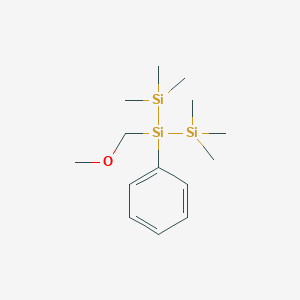

![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
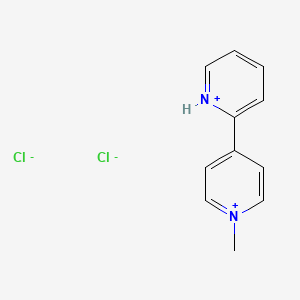


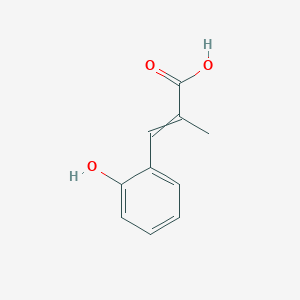
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)


